Dexverapamilhydrochlorid

Übersicht

Beschreibung

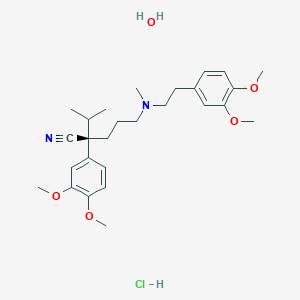

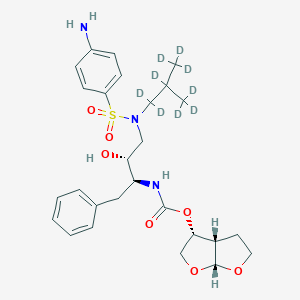

Dexverapamil Hydrochloride is a hydrochloride salt resulting from the reaction of equimolar amounts of dexverapamil and hydrogen chloride. It is a calcium channel blocker and a competitive inhibitor of the multidrug resistance efflux pump P-glycoprotein (MDR-1, EC 3.6.3.44). This compound exhibits lower calcium antagonistic activity and toxicity than racemic verapamil hydrochloride .

Wissenschaftliche Forschungsanwendungen

Dexverapamil Hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound in studies involving calcium channel blockers and their interactions with various receptors and enzymes.

Biology: Dexverapamil Hydrochloride is used in biological studies to investigate its effects on cellular processes, particularly its role in inhibiting the P-glycoprotein efflux pump.

Medicine: In medical research, Dexverapamil Hydrochloride is studied for its potential therapeutic applications in treating conditions such as hypertension, angina, and arrhythmias.

Wirkmechanismus

Target of Action

Dexverapamil Hydrochloride, also known as ®-Verapamil Hydrochloride, primarily targets L-type calcium channels . These channels are highly expressed in vascular smooth muscle and myocardial tissue, where they control peripheral vascular resistance and heart contractility .

Mode of Action

Dexverapamil inhibits L-type calcium channels by binding to a specific area of their alpha-1 subunit, Cav1.2 . This inhibition reduces the influx of calcium ions, which play a crucial role in muscle contraction. By reducing calcium influx, Dexverapamil decreases the contractility of the heart and dilates the blood vessels .

Biochemical Pathways

The primary biochemical pathway affected by Dexverapamil is the calcium signaling pathway . By inhibiting L-type calcium channels, Dexverapamil reduces the amount of calcium entering the cells. This action disrupts the normal calcium signaling processes, leading to a decrease in muscle contraction and vasodilation .

Result of Action

The molecular and cellular effects of Dexverapamil’s action primarily involve a decrease in heart contractility and peripheral vascular resistance . This results in lower blood pressure and reduced workload on the heart, making it beneficial in the treatment of conditions like hypertension and angina .

Biochemische Analyse

Biochemical Properties

Dexverapamil Hydrochloride interacts with various enzymes and proteins. Its primary interaction is with the P-glycoprotein, a type of efflux transporter belonging to the ATP-binding cassette (ABC) family . This interaction is competitive, meaning Dexverapamil Hydrochloride binds to the same site on the P-glycoprotein as the substrate, thereby inhibiting the function of the transporter .

Cellular Effects

In terms of cellular effects, Dexverapamil Hydrochloride has been found to have cytotoxic effects on baby hamster kidney 21 (BHK-21) cells that have been transfected with human MDR-1 cDNA . This cytotoxicity was observed at concentrations of 10-20 μM, which were ineffective in control BHK-21 cells .

Molecular Mechanism

The molecular mechanism of Dexverapamil Hydrochloride primarily involves its interaction with the P-glycoprotein. By competitively inhibiting this efflux pump, Dexverapamil Hydrochloride prevents the efflux of a wide range of antineoplastic drugs, thereby potentially increasing their effectiveness .

Metabolic Pathways

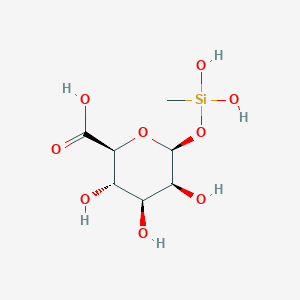

The main metabolic pathway of Dexverapamil Hydrochloride involves N-demethylation by CYP3A4, producing R- and S-norverapamil . This metabolic process does not disturb the chiral center, and the resulting metabolites have plasma concentrations that are barely detectable following intravenous administration but equal to or exceeding those of the parent drug enantiomers following oral administration .

Transport and Distribution

Dexverapamil Hydrochloride is known to interact with the P-glycoprotein, a type of efflux transporter This suggests that the drug may be transported out of cells via this transporter

Subcellular Localization

Given its interaction with the P-glycoprotein, it is likely that the drug localizes to the cell membrane where this transporter is located .

Vorbereitungsmethoden

The preparation of Dexverapamil Hydrochloride involves the synthesis of dexverapamil followed by its reaction with hydrogen chloride to form the hydrochloride salt. The synthetic route typically involves the following steps:

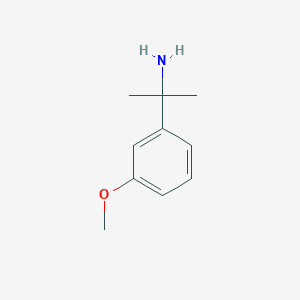

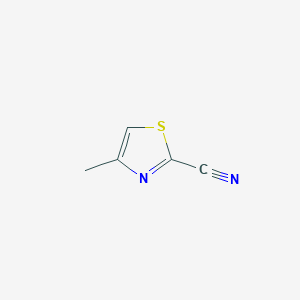

Synthesis of Dexverapamil: Dexverapamil is synthesized through a series of chemical reactions involving the condensation of 3,4-dimethoxybenzaldehyde with 2-(3,4-dimethoxyphenyl)ethylamine, followed by further modifications to introduce the nitrile and isopropyl groups.

Formation of Hydrochloride Salt: The synthesized dexverapamil is then reacted with hydrogen chloride to form Dexverapamil Hydrochloride.

Analyse Chemischer Reaktionen

Dexverapamil Hydrochloride undergoes various chemical reactions, including:

Oxidation: Dexverapamil Hydrochloride can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the nitrile group to an amine.

Substitution: Substitution reactions can occur at the aromatic rings, where electrophilic or nucleophilic substitution can introduce different functional groups.

Vergleich Mit ähnlichen Verbindungen

Dexverapamil Hydrochloride is compared with other calcium channel blockers such as:

Verapamil Hydrochloride: Dexverapamil Hydrochloride exhibits lower calcium antagonistic activity and toxicity compared to racemic verapamil hydrochloride.

Diltiazem: Both compounds are non-dihydropyridine calcium channel blockers, but Dexverapamil Hydrochloride has a different chemical structure and pharmacological profile.

Nifedipine: Unlike Dexverapamil Hydrochloride, nifedipine is a dihydropyridine calcium channel blocker and has a different mechanism of action and therapeutic applications

Dexverapamil Hydrochloride’s unique properties, such as its lower toxicity and specific inhibition of the P-glycoprotein efflux pump, make it a valuable compound in scientific research and pharmaceutical development.

Eigenschaften

CAS-Nummer |

38176-02-2 |

|---|---|

Molekularformel |

C27H41ClN2O5 |

Molekulargewicht |

509.1 g/mol |

IUPAC-Name |

(2R)-2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentanenitrile;hydrate;hydrochloride |

InChI |

InChI=1S/C27H38N2O4.ClH.H2O/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6;;/h9-12,17-18,20H,8,13-16H2,1-7H3;1H;1H2/t27-;;/m1../s1 |

InChI-Schlüssel |

ICKXRKHJKXMFLR-KFSCGDPASA-N |

SMILES |

CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl |

Isomerische SMILES |

CC(C)[C@@](CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.O.Cl |

Kanonische SMILES |

CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.O.Cl |

Key on ui other cas no. |

38176-02-2 |

Synonyme |

(αR)-α-[3-[[2-(3,4-Dimethoxyphenyl)ethyl]methylamino]propyl]-3,4-dimethoxy-α-(1-methylethyl)-benzeneacetonitrile Hydrochloride; (R)-Verapamil Hydrochloride; Dexverapamil Hydrochloride; LU 33925; NSC 632821; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

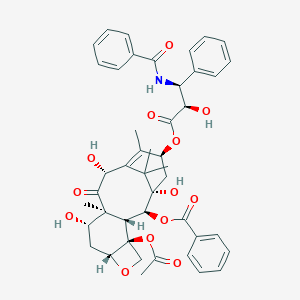

Feasible Synthetic Routes

Q1: The research mentions that Dexverapamil Hydrochloride exhibits unusual solubility behavior. Can you elaborate on this and its potential implications?

A1: Dexverapamil Hydrochloride, the enantiomer of the calcium channel blocker Verapamil, demonstrates a higher solubility in aqueous solutions below pH 7.0 than predicted by its intrinsic solubility. This phenomenon is attributed to the self-association of its cationic form. [] The study suggests that the self-association leads to the formation of dimers, which exhibit increased solubility compared to the monomeric form. This finding is supported by the compound's surface activity and its ability to increase the solubility of naphthalene and anthracene in aqueous solutions. [] The formation of dimers could have implications for the drug's pharmacokinetic properties, potentially affecting its absorption, distribution, and overall bioavailability.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Hydroxy{[(4-methylphenyl)acetyl]amino}acetic acid](/img/structure/B21622.png)

![2-[(2,3,4,5,6-Pentadeuteriophenyl)-phenylmethyl]sulfinylacetamide](/img/structure/B21628.png)